REACTION_CXSMILES
|
[CH:1]1([CH2:4][NH2:5])[CH2:3][CH2:2]1.Cl[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=1>C(O)C>[CH:1]1([CH2:4][NH:5][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=2)[CH2:3][CH2:2]1
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Name
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|
Quantity
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3.62 g
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Type
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reactant
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Smiles
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C1(CC1)CN
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC=C1)N
|
Name
|
|
Quantity
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90 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
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The reaction was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
solvent was removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
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C1(CC1)CNC1=NC(=NC=C1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |